NAME
|
373
|
Name
|
|
Quantity
|
0.25 mmol
|
Type
|
reactant
|
Smiles
|
COC(=O)c1ccc(OC(=O)C(C)(C)C)cc1
|
Name
|
PCy3
|
Quantity
|
0.05 mmol
|
Type
|
reagent
|
Smiles
|
|
Name
|
|
Quantity
|
0 mmol
|
Type
|
reactant
|
Smiles
|
c4c(C)cc(B3OB(c1cc(C)cc(C)c1)OB(c2cc(C)cc(C)c2)O3)cc4(C)
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)c1ccc(c2cc(C)cc(C)c2)cc1
|
Type | Value | Analysis |
---|---|---|
YIELD | 60 |
Type
|
CUSTOM
|
Details
|
isolated yield
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |